molecular formula C16H21N B11882568 2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]

2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]

Cat. No.: B11882568
M. Wt: 227.34 g/mol
InChI Key: WFOYZNKREZQNCX-UHFFFAOYSA-N
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Description

2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an isoquinoline ring through a single spiro carbon atom. Spirocyclic compounds are known for their three-dimensional structures, which can enhance their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like 2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] often involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) can yield spirocyclic isoquinoline derivatives .

Industrial Production Methods

Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Multicomponent reactions (MCRs) are often employed due to their efficiency and atom economy. These reactions involve the simultaneous reaction of three or more starting materials to form the desired product, incorporating all atoms of the reactants .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield fully saturated spirocyclic compounds .

Scientific Research Applications

2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2’H-spiro[cyclohexane-1,1’-isoquinoline] is unique due to its specific combination of a cyclohexane ring and an isoquinoline ring. This structure imparts distinct physicochemical properties and potential biological activities that differentiate it from other spirocyclic compounds .

Properties

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

2'-ethylspiro[2H-isoquinoline-1,1'-cyclohexane]

InChI

InChI=1S/C16H21N/c1-2-14-8-5-6-11-16(14)15-9-4-3-7-13(15)10-12-17-16/h3-4,7,9-10,12,14,17H,2,5-6,8,11H2,1H3

InChI Key

WFOYZNKREZQNCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C3=CC=CC=C3C=CN2

Origin of Product

United States

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